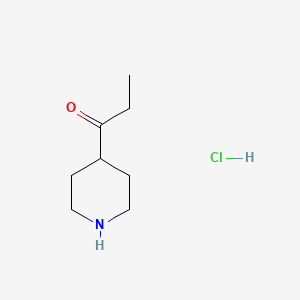![molecular formula C11H10ClF3N2O B2465830 (E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one CAS No. 1107035-71-1](/img/structure/B2465830.png)
(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts required.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Antimicrobial Activity
A key application of this compound involves its use in the synthesis of novel fused pyrimidine derivatives. These derivatives have shown pronounced inhibitory effects on the growth of tested cell lines, indicating their potential in antimicrobial and anticancer applications (Al-Bogami, Saleh, & Moussa, 2018).
Chemical Reactions and Synthesis
The compound plays a role in the efficient synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins. The reaction of this compound with triflic anhydride or POCl3 results in CF3 substituted 3-aryl- or 3-hetarylacroleins, highlighting its utility in chemical synthesis (Baraznenok, Nenajdenko, & Balenkova, 1998).
Application in Pesticide Discovery
This compound is significant in the synthesis of intermediates for tefluthrin, a widely used insecticide. The presence of a pyridine ring, often used in pesticide discovery, indicates its potential for creating insecticidal compounds (Liu, Feng, Liu, & Zhang, 2006).
Optical Material Research
One derivative of this compound has been synthesized and investigated for its nonlinear optical properties. The compound showed potential as a candidate for optical device applications, such as optical limiters, due to its distinct nonlinear absorption behavior (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Role in Organometallic Chemistry
The compound has been used in the synthesis of bis(imino)pyridine ligands containing aryl substituents with o-trifluoromethyl units. These ligands, when activated, have demonstrated high olefin oligomerization/polymerization activities, suggesting their importance in organometallic chemistry (Tellmann, Gibson, White, & Williams, 2005).
Nonlinear Optical Material
Pyrene derivatives of this compound have been synthesized to study broadband nonlinear refraction. These derivatives showed promising properties as broadband nonlinear refractive materials, suggesting their potential in optical technologies (Wu, Xiao, Sun, Jia, Yang, Shi, Wang, Zhang, & Song, 2017).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJSYSZVRNNLN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)
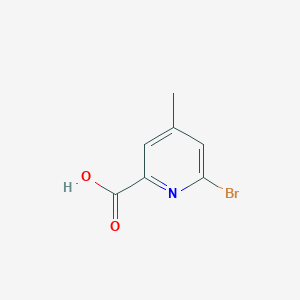
![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)
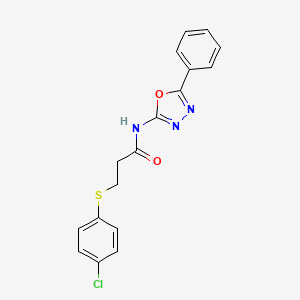
![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)
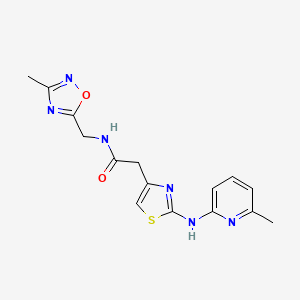
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)
![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)
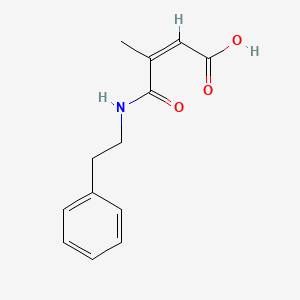
![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)
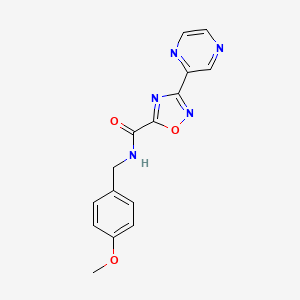
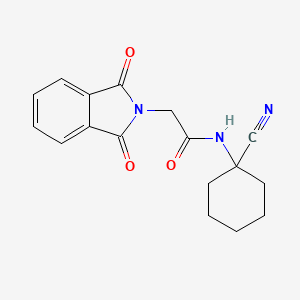
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)
